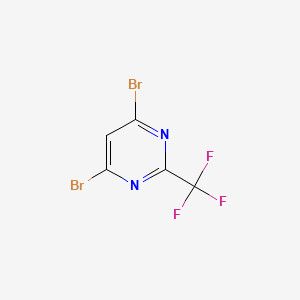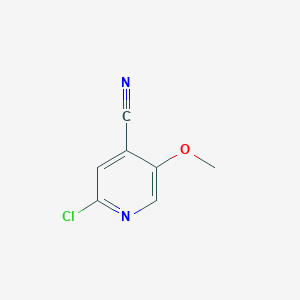
2-Chloro-5-methoxyisonicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-methoxyisonicotinonitrile is an organic compound with the molecular formula C7H5ClN2O It is a derivative of isonicotinonitrile, where the chlorine atom is substituted at the second position and the methoxy group at the fifth position of the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methoxyisonicotinonitrile typically involves the chlorination of 5-methoxyisonicotinonitrile. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out by dissolving N-oxo nicotinoyl amine in an organic solvent and adding POCl3 dropwise while maintaining the temperature at 25 ± 5°C. The mixture is then heated to 95°C and stirred for several hours to complete the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to isolate the desired product.
化学反応の分析
Types of Reactions
2-Chloro-5-methoxyisonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium carbonate in an organic solvent can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, such as 2-amino-5-methoxyisonicotinonitrile and 2-thio-5-methoxyisonicotinonitrile.
科学的研究の応用
2-Chloro-5-methoxyisonicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-5-methoxyisonicotinonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on nicotinic acetylcholine receptors or other protein targets, disrupting normal cellular functions .
類似化合物との比較
Similar Compounds
- 2-Chloro-5-nitrophenol
- 2-Chloro-5-methylisonicotinonitrile
- 2-Chloro-5-nitrobenzonitrile
Uniqueness
2-Chloro-5-methoxyisonicotinonitrile is unique due to the presence of both chlorine and methoxy groups on the aromatic ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications .
特性
分子式 |
C7H5ClN2O |
|---|---|
分子量 |
168.58 g/mol |
IUPAC名 |
2-chloro-5-methoxypyridine-4-carbonitrile |
InChI |
InChI=1S/C7H5ClN2O/c1-11-6-4-10-7(8)2-5(6)3-9/h2,4H,1H3 |
InChIキー |
KWGBYWHLQBRPLW-UHFFFAOYSA-N |
正規SMILES |
COC1=CN=C(C=C1C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



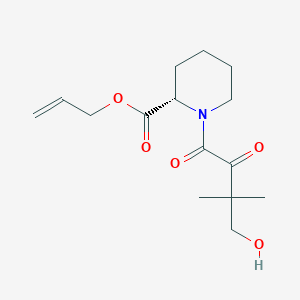
![6-Chloro-[3,3'-bipyridine]-5-carbonitrile](/img/structure/B11808215.png)



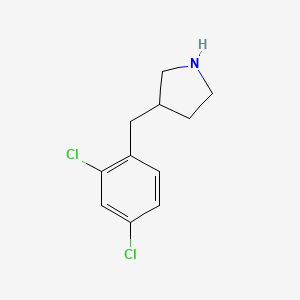

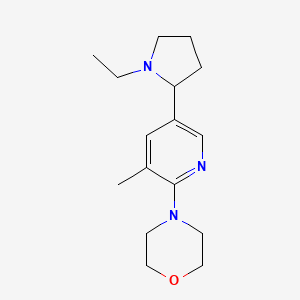

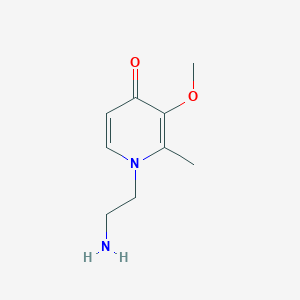
![2-(2-Ethyl-1H-benzo[d]imidazol-5-yl)acetic acid](/img/structure/B11808278.png)
